molecular formula C12H13NO2 B282035 4-(propylamino)-2H-chromen-2-one

4-(propylamino)-2H-chromen-2-one

Cat. No.: B282035
M. Wt: 203.24 g/mol
InChI Key: GDRCJLWGOVDQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propylamino)-2H-chromen-2-one is a synthetic coumarin derivative, specifically a 4-aminocoumarin, where a propylamino group is substituted at the 4-position of the 2H-chromen-2-one scaffold . This core structure is a privileged motif in medicinal chemistry, known to confer a wide range of biological activities . The compound serves as a key intermediate and pharmacophore for researchers developing novel therapeutic agents. This compound is of significant interest in oncology research. Structural analogs based on the 4-aminocoumarin core, such as 4-amino-2H-benzo[h]chromen-2-one (ABO), have demonstrated potent and broad-spectrum antitumor activity against a panel of human tumor cell lines, including breast cancer (SK-BR-3, ZR-75-1), prostate cancer (DU145), and non-small cell lung cancer (A549) . The 4-amino group is a critical feature for this activity, with studies indicating that secondary amines often yield more potent analogs . The mechanism of action for related cytotoxic chromene derivatives often involves the induction of apoptosis by interacting with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization and causing G2/M cell-cycle arrest . Beyond its direct investigational use, this compound is a valuable building block in synthetic chemistry for constructing more complex, fused heterocyclic systems with enhanced biological profiles . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly by modifying the amine substituent, to optimize potency and selectivity for various biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(propylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-10-8-12(14)15-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCJLWGOVDQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=O)OC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287736
Record name 4-(Propylamino)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132815-42-0
Record name 4-(Propylamino)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132815-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propylamino)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison

Three structurally related compounds are directly comparable to 4-(propylamino)-2H-chromen-2-one, as identified in crystallographic studies :

Compound Name Substituent at 4-Position Exocyclic C–N–C Angle Key Structural Features
This compound (HIDYEB) -NH(CH₂)₂CH₃ ~123° Planar chromene core; localized π-bonding in lactone
4-[(Pyridin-3-ylmethyl)amino]-2H-chromen-2-one (TUWLUV) -NH(CH₂)C₅H₄N (pyridinylmethyl) ~123° Bulky aromatic substituent; potential for π-π interactions
4-(Benzylamino)-2H-chromen-2-one (ZOKVIE) -NHCH₂C₆H₅ (benzyl) ~123° Aromatic benzyl group; enhanced lipophilicity

Key Observations :

  • All three compounds share a planar chromene core and similar exocyclic C–N–C angles (~123°), indicating consistent geometric preferences despite varying substituents .
  • The propylamino group in HIDYEB provides moderate flexibility and lipophilicity, whereas TUWLUV and ZOKVIE feature aromatic substituents that may enhance binding to hydrophobic pockets in biological targets.
Physicochemical Data:
Property HIDYEB TUWLUV ZOKVIE
Molecular Weight Not reported Not reported Not reported
Boiling Point Not available Not available Not available
LogP (Predicted) Moderate (~2.9)* Higher (pyridinyl) High (benzyl)
Solubility Likely polar aprotic solvents Depends on substituent Depends on substituent

*Predicted based on analogous chromenes (e.g., 4-(but-3-en-1-yl)-2H-chromen-2-one has LogP ~2.9) .

Preparation Methods

Direct Amination with Propylamine

The most straightforward method involves the nucleophilic substitution of 4-hydroxycoumarin (1 ) with propylamine under acidic or basic conditions.

Procedure :

  • Reactants : 4-hydroxycoumarin (1 eq.), propylamine (1.2 eq.), and acetic acid (catalytic).

  • Conditions : Reflux in ethanol (80°C, 6–8 h).

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.

  • Yield : 65–72%.

Mechanistic Insight :
The reaction proceeds via protonation of the hydroxyl group at C4, forming a leaving group (water). Propylamine acts as a nucleophile, attacking the electrophilic C4 position. The lactone ring remains intact due to its stability under mild acidic conditions.

Limitations :

  • Competing side reactions (e.g., dimerization) reduce yields.

  • Requires excess propylamine to drive the reaction.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Resorcinol and Malononitrile

This method leverages the Knoevenagel condensation to construct the coumarin scaffold while introducing the propylamino group.

Procedure :

  • Reactants : Resorcinol (1 eq.), malononitrile (1 eq.), propionaldehyde (1 eq.), and Ca(OH)₂ (10 mol%).

  • Conditions : Stirring in methanol at room temperature (2–4 h).

  • Workup : Filtration, washing with cold methanol, and column chromatography.

  • Yield : 78–85%.

Advantages :

  • High atom economy and shorter reaction time.

  • Ca(OH)₂ acts as a recyclable heterogeneous catalyst.

Reaction Pathway :

  • Knoevenagel condensation between resorcinol and malononitrile forms a benzylidene intermediate.

  • Michael addition of propionaldehyde introduces the propyl group.

  • Cyclization and aromatization yield the final product.

DBU-Catalyzed Annulation

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the synthesis under aqueous conditions.

Procedure :

  • Reactants : 4-Hydroxycoumarin (1 eq.), propyl isocyanate (1.1 eq.), DBU (20 mol%).

  • Conditions : Reflux in water (100°C, 3 h).

  • Yield : 88%.

Key Features :

  • Environmentally benign (water as solvent).

  • DBU enhances nucleophilicity of the amine and stabilizes intermediates.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed C–N Coupling

This method introduces the propylamino group via cross-coupling.

Procedure :

  • Reactants : 4-Chlorocoumarin (1 eq.), propylamine (1.5 eq.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq.).

  • Conditions : Toluene, 110°C, 12 h.

  • Yield : 70%.

Mechanism :
Oxidative addition of Pd(0) to 4-chlorocoumarin forms a Pd(II) complex. Ligand exchange with propylamine followed by reductive elimination yields the product.

Microwave-Assisted Synthesis

Procedure :

  • Reactants : 4-Hydroxycoumarin (1 eq.), propylamine (1.5 eq.), SiO₂-supported H₃PO₄ (15 mol%).

  • Conditions : Microwave irradiation (300 W, 120°C, 15 min).

  • Yield : 92%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Solvent-free conditions minimize waste.

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield Reference
Nucleophilic substitutionAcetic acidEthanol6–8 h65–72%
MCR (Ca(OH)₂)Ca(OH)₂Methanol2–4 h78–85%
DBU-catalyzedDBUWater3 h88%
Pd-catalyzedPd(OAc)₂/XantphosToluene12 h70%
Microwave-assistedSiO₂-H₃PO₄Solvent-free15 min92%

Challenges and Optimization Strategies

  • Side Reactions : Dimerization and over-alkylation are mitigated using excess amine or bulky bases (e.g., DBU).

  • Catalyst Recovery : Heterogeneous catalysts like Ca(OH)₂ and SiO₂-H₃PO₄ enable reuse for 3–5 cycles without significant loss in activity.

  • Green Chemistry : Water-based systems and solvent-free protocols align with sustainable practices .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(propylamino)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via the Pechmann condensation, where substituted phenols react with β-keto esters in the presence of a catalyst (e.g., ZnCl₂ in POCl₃). For example, malonic acid and phenol derivatives are condensed under acidic conditions to form the chromen-2-one core . To introduce the propylamino group, nucleophilic substitution or reductive amination may follow. Optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and solvent polarity. Design of Experiments (DoE) can systematically evaluate factors like catalyst loading and reaction time to maximize yield (>75%) and purity (HPLC >95%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., propylamino protons at δ 1.5–2.5 ppm and chromen-2-one carbonyl at δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons .
  • X-ray Crystallography : Single-crystal diffraction provides absolute configuration and bond-length validation. For example, SHELX refinement tools are standard for resolving hydrogen bonding and π-π stacking interactions .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific cellular targets?

  • Methodological Answer :

  • In vitro assays : Use MTT or resazurin assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated using nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify target engagement. For ROS detection, fluorogenic probes like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) monitor intracellular oxidative stress .
  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2. Validate with site-directed mutagenesis .

Q. What strategies should be employed when encountering contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Data reconciliation : Cross-validate docking results with experimental binding constants (e.g., SPR or ITC). Adjust force fields (e.g., AMBER) to account for solvent effects or protonation states .
  • Structural analogs : Synthesize derivatives (e.g., halogenated or alkylated variants) to test structure-activity relationships (SAR). Compare experimental IC₅₀ values with predicted ΔG values .
  • Error analysis : Use statistical tools (e.g., RMSD in crystallography or χ² in spectroscopy) to quantify discrepancies .

Q. How can the stability and degradation pathways of this compound be characterized under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed chromenone or oxidized propylamino groups) .
  • Pharmacokinetic modeling : Use in vitro microsomal assays (e.g., liver S9 fractions) to estimate metabolic half-life. Quantify CYP450-mediated oxidation using HPLC .

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